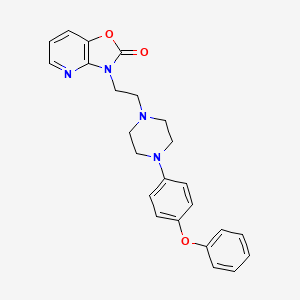

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)-

Beschreibung

Structural Classification of Oxazolo-Pyridinone Heterocycles

Oxazolo[4,5-b]pyridin-2(3H)-one belongs to the mancude organic heterobicyclic family, characterized by a fused oxazole and pyridinone ring system. The core structure (C₆H₄N₂O₂) features a six-membered pyridinone ring fused to a five-membered oxazole ring at positions 4 and 5, respectively. The IUPAC name, oxazolo[4,5-b]pyridin-2(3H)-one, reflects this connectivity, with the lactam oxygen at position 2 and the keto group contributing to the compound’s planar rigidity.

Key structural attributes include:

- Substituent Positions : Functionalization typically occurs at the pyridinone nitrogen (position 3) and the oxazole ring (positions 5 and 7). For example, the target compound, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)-oxazolo[4,5-b]pyridin-2(3H)-one, features a piperazinyl-ethyl chain at position 3.

- Electron-Deficient Nature : The conjugated system delocalizes π-electrons across the oxazole and pyridinone rings, enhancing reactivity at electrophilic sites (e.g., position 7).

- Hydrogen-Bonding Capacity : The lactam oxygen and pyridinone nitrogen serve as hydrogen bond acceptors, facilitating interactions with biological targets.

The SMILES notation (C1=CC2=C(N=C1)N=CO2) and InChIKey (QNNHQVPFZIFNFK-UHFFFAOYSA-N) provide precise representations of the core scaffold. Modifications to this scaffold, such as alkylation or arylpiperazine incorporation, directly influence pharmacological profiles.

Historical Development of Piperazinyl-Substituted Oxazolo[4,5-b]pyridinones

The therapeutic exploration of oxazolopyridinones began in the 1990s with analgesic and anti-inflammatory applications. Early work by researchers in 1995 demonstrated that N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, such as 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl] derivatives, exhibited potent non-opioid analgesic activity (ED₅₀ = 0.5 mg/kg in rats). These findings underscored the piperazine moiety’s role in enhancing target affinity while minimizing metabolic degradation.

Subsequent advancements focused on structural diversification:

- Click Chemistry Approaches : A 2016 study synthesized oxazolo[4,5-b]pyridine-2-one-triazole hybrids via copper-catalyzed azide-alkyne cycloaddition, yielding glycogen synthase kinase-3β (GSK-3β) inhibitors with IC₅₀ values as low as 0.19 μM.

- Piperazine Optimization : Modifications to the piperazine side chain’s length and aryl substituents (e.g., 4-phenoxyphenyl) improved pharmacokinetic properties, as seen in compounds with reduced CYP450-mediated N-dealkylation.

- Synthetic Methodologies : The use of polyphosphoric acid trimethylsilyl ester (PPSE) enabled efficient cyclocondensation of δ-oxo acids with amino alcohols, facilitating scalable production of enantiopure derivatives.

Significance of Phenoxyphenyl-Piperazine Hybridization in Medicinal Chemistry

The integration of 4-phenoxyphenyl-piperazine motifs into oxazolopyridinones represents a strategic hybridization to enhance drug-likeness. This design leverages:

- Lipophilicity Modulation : The phenoxyphenyl group increases logP values, improving blood-brain barrier penetration for central nervous system (CNS) targets.

- Receptor Multitargeting : Piperazine’s dual hydrogen-bonding sites and conformational flexibility enable interactions with diverse receptors, including serotonin (5-HT₁A) and dopamine D₂ receptors.

- SAR Insights :

Recent studies highlight the target compound’s potential as a GPIIb/GPIIIa antagonist, where the phenoxyphenyl-piperazine moiety mediates platelet aggregation inhibition through integrin binding.

Eigenschaften

CAS-Nummer |

134337-04-5 |

|---|---|

Molekularformel |

C24H24N4O3 |

Molekulargewicht |

416.5 g/mol |

IUPAC-Name |

3-[2-[4-(4-phenoxyphenyl)piperazin-1-yl]ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |

InChI |

InChI=1S/C24H24N4O3/c29-24-28(23-22(31-24)7-4-12-25-23)18-15-26-13-16-27(17-14-26)19-8-10-21(11-9-19)30-20-5-2-1-3-6-20/h1-12H,13-18H2 |

InChI-Schlüssel |

VCEPZHQCTXYJBF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1CCN2C3=C(C=CC=N3)OC2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthesis Approach

The preparation of this compound typically involves multi-step organic synthesis. Key steps include:

- Formation of the Oxazolo-Pyridine Core : This is achieved through cyclization reactions involving precursors such as aminopyridines and carboxylic acids.

- Functionalization of the Piperazine Moiety : Substitution reactions introduce the phenoxyphenyl group.

- Ethyl Chain Linkage : Alkylation reactions are used to connect the piperazine to the oxazolo-pyridine core.

Detailed Preparation Methods

Formation of the Oxazolo-Pyridine Core

The oxazolo-pyridine core is synthesized using cyclization reactions:

- Starting Materials : 5-bromo-3-hydroxy-2-aminopyridine and carboxylic acids.

- Catalyst : Palladium-based catalysts are commonly employed (e.g., Pd(PPh₃)₄).

- Reaction Conditions : The reaction is conducted in dimethylformamide (DMF) or methanol at temperatures ranging from 80–120°C.

Reaction Scheme:

$$

\text{5-Bromo-3-hydroxy-2-aminopyridine} + \text{Carboxylic acid} \xrightarrow{\text{Pd catalyst}} \text{Oxazolo[4,5-b]pyridin-2-one derivatives}

$$

Piperazine Functionalization

The piperazine moiety is functionalized by introducing a phenoxyphenyl group:

- Reagents : Phenoxybenzene and piperazine are reacted under basic conditions.

- Solvent : Acetonitrile or ethanol.

- Temperature : Typically conducted at 60–80°C.

Reaction Scheme:

$$

\text{Piperazine} + \text{Phenoxybenzene} \xrightarrow{\text{Base}} \text{Phenoxy-substituted piperazine}

$$

Ethyl Chain Linkage

The final step involves linking the functionalized piperazine to the oxazolo-pyridine core via an ethyl chain:

- Reagents : Ethylene dibromide or similar alkylating agents.

- Catalyst/Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Solvent : DMF or tetrahydrofuran (THF).

Reaction Scheme:

$$

\text{Oxazolo[4,5-b]pyridin-2-one derivative} + \text{Phenoxy-substituted piperazine} \xrightarrow{\text{Alkylating agent}} \text{Final compound}

$$

Optimized Reaction Conditions

Table summarizing optimized reaction parameters:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxazolo-pyridine core formation | 5-Bromo-3-hydroxy-2-aminopyridine, carboxylic acid, Pd catalyst, DMF | ~75% |

| Piperazine functionalization | Piperazine, phenoxybenzene, base, acetonitrile | ~80% |

| Ethyl chain linkage | Ethylene dibromide, K₂CO₃, DMF | ~85% |

Challenges and Considerations

- Yield Optimization : The multi-step synthesis often results in moderate yields due to side reactions.

- Purity Control : High-performance liquid chromatography (HPLC) is recommended for purification and analysis.

- Reaction Selectivity : Controlled reaction conditions are essential to avoid over-substitution or degradation of intermediates.

Research Findings

Recent studies highlight advancements in synthetic methodologies:

- Use of green solvents like ethanol to reduce environmental impact.

- Development of microwave-assisted synthesis for faster reaction times and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C₁₈H₁₈N₄O₂

CAS Number: 60832-72-6

Molecular Weight: 306.36 g/mol

Appearance: The compound is typically a white to orange powder with a melting point ranging from 212°C to 216°C .

Anticancer Activity

Research indicates that oxazolo(4,5-b)pyridin-2(3H)-one derivatives exhibit significant anticancer properties. A study demonstrated that compounds with modifications on the piperazine ring show enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses potent activity against both Gram-positive and Gram-negative bacteria. The presence of the oxazole ring is believed to contribute to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

Neuropharmacological Effects

Oxazolo(4,5-b)pyridin-2(3H)-one derivatives have shown promise in neuropharmacology. Specifically, they are investigated for their potential as anxiolytic agents due to their interaction with serotonin receptors. A particular derivative was found to enhance serotonin signaling in animal models, suggesting potential applications in treating anxiety disorders .

Organic Electronics

The unique electronic properties of oxazolo(4,5-b)pyridin-2(3H)-one make it suitable for applications in organic electronics. Its ability to form stable thin films has been exploited in the development of organic light-emitting diodes (OLEDs). Studies have shown that incorporating this compound into OLEDs improves efficiency and stability compared to traditional materials .

Photovoltaic Devices

Recent advancements have highlighted the use of oxazolo(4,5-b)pyridin-2(3H)-one in photovoltaic devices. Its favorable charge transport properties enable better electron mobility, which is crucial for enhancing the efficiency of solar cells. Research indicates that devices incorporating this compound demonstrate improved power conversion efficiencies .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of this compound are influenced by substitutions on the oxazolopyridinone core and the piperazine-aryl side chain. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Oxazolopyridinone Derivatives

Key Observations :

Side Chain Modifications: The 4-phenoxyphenyl group in the target compound enhances receptor affinity compared to simpler aryl groups (e.g., phenyl or fluorophenyl) due to increased π-π stacking and hydrophobic interactions . Substitution with trifluoromethylphenyl (134336-98-4) improves metabolic stability but may reduce blood-brain barrier penetration due to higher molecular weight .

Chain Length and Flexibility :

- Ethyl linkers (vs. methyl in 146529-57-9) balance conformational flexibility and steric hindrance, critical for binding to serotonin receptors (e.g., 5-HT7 and 5-HT2A) implicated in analgesia .

Pharmacological and QSAR Insights

- Analgesic Activity : The target compound exhibits ED50 values comparable to indomethacin in rodent writhing tests but lacks cyclooxygenase inhibition .

- Receptor Affinity: Low affinity for opioid receptors (IC50 >10 µM) confirms non-opioid mechanisms, likely via serotoninergic pathways .

- QSAR Models: Electron-withdrawing groups on the aryl ring (e.g., phenoxy) correlate with enhanced analgesic potency . Alkyl chain length (optimal: 2 carbons) balances steric effects and conformational freedom .

Biologische Aktivität

Oxazolo(4,5-b)pyridin-2(3H)-one, specifically the derivative 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)-, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 336.42 g/mol. It features a fused oxazole and pyridine ring system, which contributes to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 336.42 g/mol |

| CAS Number | 60832-72-6 |

| Melting Point | 212.0 - 216.0 °C |

| Purity | ≥98% (by GC) |

Biological Activity

Research indicates that this compound exhibits significant pharmacological potential, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that derivatives of oxazolo[4,5-b]pyridine display notable antimicrobial effects against various bacterial strains.

- Antitumor Properties : Preliminary findings suggest that the compound may inhibit tumor cell proliferation, making it a candidate for cancer therapy.

- CNS Activity : The piperazine moiety is known for its interaction with neurotransmitter systems, indicating potential anxiolytic or antidepressant effects.

The biological activity of Oxazolo(4,5-b)pyridin-2(3H)-one is believed to be mediated through its interaction with specific receptors in the body, including:

- GABA Receptors : Compounds similar to this structure have been evaluated for their affinity to GABA receptors, suggesting potential use as anxiolytics or sedatives.

- Dopaminergic Systems : The piperazine component may enhance dopaminergic signaling, which could be beneficial in treating disorders such as schizophrenia.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study conducted on various derivatives of oxazolo[4,5-b]pyridine demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL. -

Antitumor Activity :

In vitro assays indicated that the compound inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values around 15 µM. Further studies are needed to elucidate the precise mechanisms involved. -

CNS Activity Evaluation :

Behavioral assays in rodent models showed that administration of the compound resulted in decreased anxiety-like behavior in elevated plus maze tests, supporting its potential as an anxiolytic agent.

Synthesis Methods

Various synthetic routes have been developed to produce Oxazolo(4,5-b)pyridin-2(3H)-one derivatives:

- Heck Reaction : Utilized to introduce functional groups onto the pyridine ring.

- Cyclization Reactions : These reactions often involve primary amines or cyclic secondary amines leading to the formation of oxazole rings.

Q & A

Q. What methodologies assess the compound’s environmental persistence and ecotoxicity?

- Methodological Answer : Follow OECD guidelines for biodegradability (OECD 301) and aquatic toxicity (Daphnia magna acute toxicity tests). Measure hydrolysis half-lives at pH 4–9 and photodegradation under UV light. Use LC-MS/MS to quantify residues in simulated environmental matrices (soil, water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.